2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide
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Overview
Description
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide typically involves the chlorosulfonation of 2,4-quinazolinediamine to afford the 6-sulfonyl chloride. This intermediate is then treated with the appropriate amine to produce the desired product .
Chemical Reactions Analysis
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids in microorganisms. By inhibiting this enzyme, the compound disrupts the replication and survival of the target organisms, leading to their eventual death . This mechanism is particularly effective against malaria parasites and certain bacteria .
Comparison with Similar Compounds
2,4-Diamino-5-chloro-quinazoline-6-sulfonic acid diethylamide can be compared with other quinazoline derivatives such as:
Pyrimethamine: Another dihydrofolate reductase inhibitor used as an antimalarial agent.
Trimethoprim: A similar compound used in combination with sulfamethoxazole to treat bacterial infections.
Quinazolinone derivatives: These compounds exhibit a broad range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity to dihydrofolate reductase and improve its efficacy as an antimicrobial agent .
Properties
CAS No. |
92144-21-3 |
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Molecular Formula |
C12H16ClN5O2S |
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,4-diamino-5-chloro-N,N-diethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H16ClN5O2S/c1-3-18(4-2)21(19,20)8-6-5-7-9(10(8)13)11(14)17-12(15)16-7/h5-6H,3-4H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
LXIZEVZFNIAAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C2=C(C=C1)N=C(N=C2N)N)Cl |
Origin of Product |
United States |
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